molecular formula C24H19O2P B15194743 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide CAS No. 65465-77-2

4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide

Cat. No.: B15194743
CAS No.: 65465-77-2
M. Wt: 370.4 g/mol
InChI Key: OYEHBSHWVGZDLZ-UHFFFAOYSA-N
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Description

4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide is a complex organic compound with the molecular formula C24H19O2P It is characterized by its unique bicyclic structure, which includes a phosphorus atom and three phenyl groups

Preparation Methods

The synthesis of 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and yield of the compound through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphorus-containing products.

    Reduction: Reduction reactions may yield different derivatives depending on the reagents used.

    Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds with modified properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include signal transduction processes and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

When compared to similar compounds, 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide stands out due to its unique bicyclic structure and the presence of three phenyl groups. Similar compounds include:

    Triphenylphosphine oxide: Lacks the bicyclic structure but shares the triphenylphosphine moiety.

    Phosphabicyclo[4.2.0]octadiene derivatives: These compounds have similar bicyclic structures but may differ in the substituents attached to the phosphorus atom.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and physical properties .

Properties

CAS No.

65465-77-2

Molecular Formula

C24H19O2P

Molecular Weight

370.4 g/mol

IUPAC Name

4,5,8-triphenyl-3-oxa-4λ5-phosphabicyclo[4.2.0]octa-1(8),5-diene 4-oxide

InChI

InChI=1S/C24H19O2P/c25-27(20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)22-16-21(23(22)17-26-27)18-10-4-1-5-11-18/h1-15H,16-17H2

InChI Key

OYEHBSHWVGZDLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C2C1=C(P(=O)(OC2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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